molecular formula C22H20N4O4S2 B11501626 3,4-diamino-N,N'-bis(2-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(2-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11501626
M. Wt: 468.6 g/mol
InChI Key: HFLFVSCIQRJFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiophene core, which is a fused ring system containing sulfur atoms, and is substituted with amino and methoxyphenyl groups. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]thiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]thiophene ring system.

    Introduction of Amino Groups: Amination reactions are carried out using reagents such as ammonia or primary amines to introduce amino groups at the desired positions on the thieno[2,3-b]thiophene core.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves interactions with specific molecular targets and pathways. The amino and methoxyphenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-1,2,4-triazole: A compound with similar amino functionality but different core structure.

    3,4-Diamino-N2,N5-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide: A closely related compound with methoxyphenyl groups at different positions.

Uniqueness

3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both amino and methoxyphenyl groups on the thieno[2,3-b]thiophene core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(2-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H20N4O4S2/c1-29-13-9-5-3-7-11(13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-8-4-6-10-14(12)30-2/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

HFLFVSCIQRJFAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.